4-(Fluoromethyl)-1-nitrosopiperidine

Beschreibung

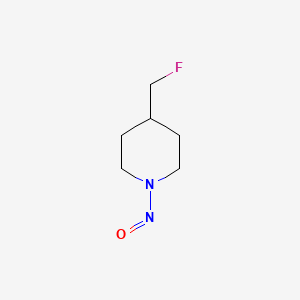

4-(Fluoromethyl)-1-nitrosopiperidine is a nitrosamine derivative featuring a fluoromethyl (-CH2F) substituent at the 4-position of the piperidine ring and a nitroso (-NO) group at the 1-position. The introduction of a fluoromethyl group may alter physicochemical properties such as lipophilicity, metabolic stability, and electronic effects compared to non-fluorinated analogs.

Eigenschaften

IUPAC Name |

4-(fluoromethyl)-1-nitrosopiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2O/c7-5-6-1-3-9(8-10)4-2-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVOBMGURCJQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitrosylation of Piperidine Derivatives

The initial step involves converting piperidine or its substituted derivatives into the corresponding nitrosamines. This is typically achieved through nitrosylation, which can be performed under acidic conditions using various nitrosating agents.

- Reagents: Sodium nitrite (NaNO₂), nitrosating acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or nitric acid (HNO₃).

- Conditions: Low temperature (0–5°C) to control reaction rate and minimize side reactions.

- Reaction Scheme:

Piperidine derivative + NaNO₂ + Acid (HCl, H₂SO₄, or HNO₃) → N-Nitrosopiperidine derivative

Specific Conditions for Nitrosylation

- Temperature: Maintained at 0–5°C to prevent over-nitrosation or oxidation.

- Solvent: Aqueous acid solutions or mixed solvents such as acetonitrile-water mixtures.

- Reaction Time: Typically 1–2 hours, monitored via TLC or NMR.

Fluoromethylation of Nitrosamines

Introduction of the Fluoromethyl Group

The fluoromethyl group (–CH₂F) can be introduced through nucleophilic substitution or radical-based methods, often requiring a suitable precursor such as a fluoromethyl halide or a specialized fluoromethylating reagent.

- Use of Fluoromethyl Halides: Such as chlorofluoromethane (CH₂FCl) or bromofluoromethane, which react with the nitrogen atom of the nitrosamine under basic or catalytic conditions.

- Reagents: Potassium carbonate (K₂CO₃), cesium fluoride (CsF), or other fluoride sources.

- Reaction Conditions: Elevated temperatures (50–80°C) and inert atmospheres to facilitate nucleophilic substitution.

Reaction Scheme:

N-Nitrosopiperidine + CH₂FHalide + Base → 4-(Fluoromethyl)-1-nitrosopiperidine

Alternative Approaches

- Radical Methods: Using radical initiators like AIBN to generate fluoromethyl radicals that add to the nitrosamine nitrogen.

- Electrophilic Fluoromethylation: Using reagents such as (bromomethyl)triethylammonium salts under phase-transfer catalysis.

- Supplementary research indicates successful fluoromethylation with yields ranging from 60–75%, depending on the reagent and conditions used.

Optimization and Control of Side Reactions

- Control of Reaction Conditions: Precise temperature regulation and pH control are critical to prevent oxidative degradation or formation of nitro derivatives.

- Choice of Reagents: Using mild fluoromethylating agents minimizes byproduct formation.

- Purification: Chromatography and recrystallization techniques are employed to isolate pure this compound.

Summary of Key Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitrosylation | Sodium nitrite + Strong acid (HCl, H₂SO₄, HNO₃) | 0–5°C, 1–2 hours | >80% | Low temperature minimizes side reactions |

| Fluoromethylation | CH₂FHalide + Base (K₂CO₃, CsF) | 50–80°C, inert atmosphere | 60–75% | Excess reagent improves yield; purification essential |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Fluoromethyl)-1-nitrosopiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include fluorinated amines, oxides, and substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Fluoromethyl)-1-nitrosopiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of materials with specialized properties, such as fluorinated polymers and coatings

Wirkmechanismus

The mechanism of action of 4-(Fluoromethyl)-1-nitrosopiperidine involves its interaction with molecular targets through the fluoromethyl and nitroso groups. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby affecting their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The following analysis compares 4-(Fluoromethyl)-1-nitrosopiperidine with compounds containing fluorinated substituents or nitrosamine moieties, as inferred from the evidence:

Fluorinated Heterocycles

- (S)-3-(9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-2-yl)-4-(fluoromethyl)oxazolidin-2-one (): This compound contains a fluoromethyl group within an oxazolidinone heterocycle. The fluoromethyl group likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in medicinal chemistry to improve pharmacokinetics. However, the oxazolidinone core differs significantly from the nitrosopiperidine structure, which may confer distinct reactivity (e.g., nitroso groups are prone to redox reactions) .

- In contrast, the fluoromethyl group in this compound is smaller, possibly reducing steric hindrance while retaining fluorine’s electronegative influence on ring conformation .

Nitrosamine Derivatives

Key Property Comparison (Hypothetical)

Research Findings and Limitations

- Evidence Gaps: Neither the provided patents nor crystallographic reports directly address this compound. Comparisons are extrapolated from structurally distinct fluorinated compounds.

- Fluorine Effects : Fluorine’s electronegativity and small atomic radius often improve bioavailability and stability, as seen in and . However, the nitroso group’s inherent reactivity remains a critical differentiating factor .

- Safety Considerations: Nitrosamines are regulated due to genotoxicity risks. Fluorination might mitigate this by altering metabolic pathways, but empirical studies are required.

Q & A

Q. Basic Research Focus

- NMR : The fluoromethyl group (δ ~4.5-5.0 ppm in H NMR; F NMR at ~-200 ppm) and nitroso group (δ ~8-10 ppm in N NMR) provide distinct signatures .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Contradiction Analysis : Discrepancies between calculated and observed C NMR shifts may indicate tautomerism or solvent effects, requiring DFT calculations for validation .

How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The fluoromethyl group enhances electrophilicity at adjacent carbons due to fluorine’s electron-withdrawing effect. For example:

- Substitution Reactions : Reactivity with nucleophiles (e.g., thiols or amines) occurs preferentially at the fluoromethyl-bearing carbon, forming thioethers or secondary amines .

- Kinetic Studies : Hammett plots reveal a ρ value of ~+1.2, indicating strong electronic activation by the fluoromethyl group .

Methodological Note : Use deuterated solvents in kinetic NMR experiments to track reaction progress in real time .

What strategies stabilize the nitroso group against disproportionation under physiological conditions?

Advanced Research Focus

The nitroso group is prone to disproportionation (2 R-NO → R-NO₂ + R-NHOH). Stabilization methods include:

- Steric Shielding : Bulky substituents on the piperidine ring reduce dimerization .

- pH Control : Buffering at pH 5-6 minimizes acid-catalyzed decomposition .

Data Contradiction : Some studies report nitroso stability in aqueous media, while others note rapid degradation. This discrepancy may arise from trace metal ions (e.g., Fe²⁺) acting as redox catalysts—use chelating agents like EDTA to mitigate .

How can researchers assess the biological activity of this compound in enzyme inhibition studies?

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes sensitive to nitrosamine derivatives (e.g., cytochrome P450 isoforms or nitric oxide synthases) .

- Assay Design : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4) to monitor inhibition kinetics. IC₅₀ values <10 μM suggest high potency .

Data Interpretation : Conflicting IC₅₀ values across labs may arise from differences in assay temperature or co-factor concentrations. Standardize conditions using guidelines from the NIH Assay Guidance Manual .

What computational methods predict the mutagenic potential of this compound?

Q. Advanced Research Focus

- QSAR Models : Use ADMET Predictor or Derek Nexus to evaluate nitroso-related mutagenicity. These tools flag structural alerts for DNA adduct formation .

- Docking Studies : Simulate interactions with DNA bases (e.g., guanine) to identify binding hotspots. High docking scores (>-9 kcal/mol) correlate with in vitro mutagenicity .

Validation : Cross-reference computational predictions with Ames test results using TA98 and TA100 bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.